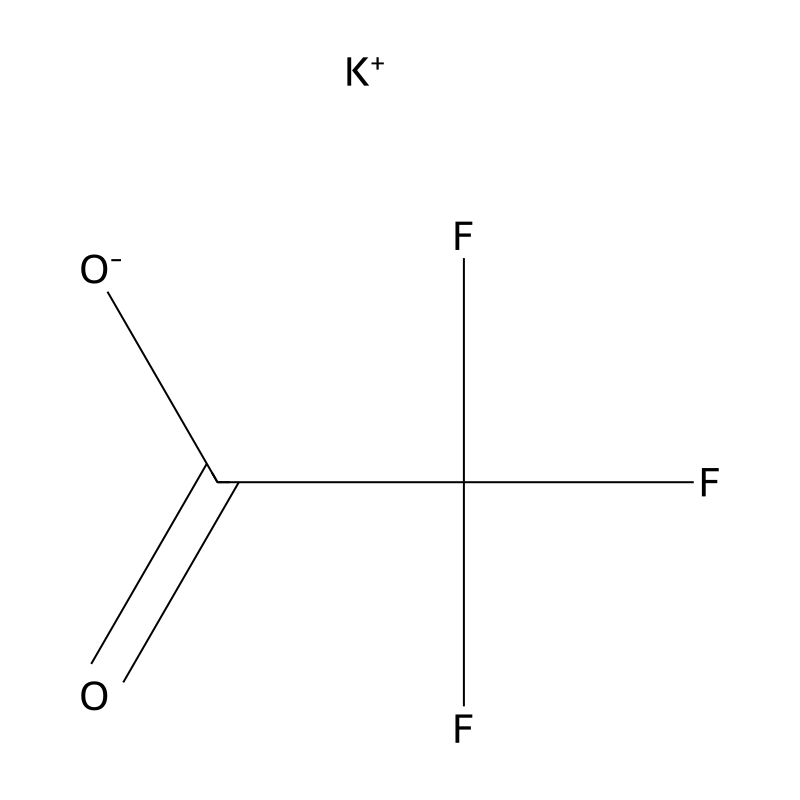

Potassium trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium trifluoroacetate (KCF₃COO) is a versatile chemical reagent used in various organic reactions []. Its primary function lies in serving as a source of the trifluoroacetyl anion (CF₃CO₂⁻) []. This anion plays a crucial role in several key areas of organic synthesis, as detailed below:

Trifluoromethylation Reactions

The trifluoroacetyl group (CF₃CO) is a valuable functional group in medicinal chemistry and materials science due to its unique electronic and steric properties []. Potassium trifluoroacetate acts as a convenient precursor for introducing this group into organic molecules. Researchers have employed it in reactions involving nucleophilic substitution and acylation to achieve trifluoromethylation []. For instance, potassium trifluoroacetate has been used to synthesize trifluoromethyl thioethers via iron(II) chloride-catalyzed decarboxylation followed by trifluoromethylation of organothiocyanates [].

Other Applications

Beyond trifluoromethylation, potassium trifluoroacetate finds application in various other organic transformations. Its specific uses depend on the reaction conditions and the desired product. Some potential applications include:

Potassium trifluoroacetate is an inorganic compound with the chemical formula and a molecular weight of 152.11 g/mol. It is the potassium salt of trifluoroacetic acid and appears as a white to light yellow powder or crystalline solid. This compound is known for its high solubility in water, making it useful in various chemical applications. It has a melting point ranging from 140 °C to 144 °C and can decompose upon heating, particularly at temperatures above 220 °C, yielding potassium fluoride and other volatile products such as carbon dioxide and trifluoroacetyl fluoride .

Additionally, it can act as a catalyst in various reactions, including the synthesis of trifluoromethylated compounds. For instance, it has been utilized in the trifluoromethylation of aromatic and heteroaromatic compounds using a flow system, demonstrating its effectiveness in producing a wide range of trifluoromethylated products with high yields .

Potassium trifluoroacetate can be synthesized through several methods:

- Reaction with Trifluoroacetic Acid:

- Mixing trifluoroacetic acid with potassium hydroxide or potassium carbonate leads to the formation of potassium trifluoroacetate.

- From Trifluoroethanol:

- Electrochemical Methods:

Potassium trifluoroacetate has diverse applications across various fields:

- Chemical Synthesis: It serves as a reagent for synthesizing trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.

- Electrolyte in Supercapacitors: Recent research has highlighted its potential as an electrolyte in supercapacitors, enhancing energy density without compromising performance .

- Catalyst: It is used as a catalyst in specific organic reactions, particularly those involving fluorinated compounds .

Interaction studies involving potassium trifluoroacetate focus primarily on its reactivity with other chemical species rather than biological interactions. For instance, it has been shown to effectively participate in cross-coupling reactions that involve aryl halides, significantly contributing to the field of synthetic organic chemistry . Its role as an electrolyte also suggests potential interactions with electrode materials that could enhance energy storage capabilities in electrochemical systems .

Several compounds share similarities with potassium trifluoroacetate due to their structural or functional characteristics. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium trifluoroacetate | CF₃COONa | Sodium salt variant, often used similarly in reactions. |

| Lithium trifluoroacetate | CF₃COLi | Lithium salt variant; used in specialized synthetic applications. |

| Trifluoroacetic acid | CF₃COOH | Parent acid; serves as a precursor for synthesis of salts like potassium trifluoroacetate. |

| Potassium acetate | CH₃COOK | Common acetate salt; used widely but lacks fluorine substituents. |

Uniqueness: Potassium trifluoroacetate is distinguished by the presence of three fluorine atoms attached to the carbon atom adjacent to the carboxylate group, which imparts unique reactivity patterns not found in non-fluorinated counterparts. This fluorinated structure enhances its utility in specific chemical transformations that are not achievable with other similar compounds.

The most straightforward synthetic approaches to potassium trifluoroacetate involve direct neutralization reactions between trifluoroacetic acid and various potassium bases. These methods represent the most commonly employed synthetic routes due to their simplicity, high yields, and minimal purification requirements.

From Trifluoroacetic Acid and Potassium Hydroxide

The reaction between trifluoroacetic acid and potassium hydroxide represents the most direct and widely utilized method for synthesizing potassium trifluoroacetate [1] [7] [8] [9]. This acid-base neutralization proceeds according to the following stoichiometric equation:

$$ \text{CF}3\text{COOH} + \text{KOH} \rightarrow \text{CF}3\text{COOK} + \text{H}_2\text{O} $$

The reaction proceeds quantitatively under ambient conditions, typically carried out in aqueous solution at room temperature [7]. Research has demonstrated that equimolar quantities of analytical grade potassium hydroxide and distilled trifluoroacetic acid can be mixed directly, with the exothermic nature of the neutralization providing sufficient energy to drive the reaction to completion [7]. The reaction mixture can be subsequently evaporated to dryness to yield the potassium trifluoroacetate product [7].

Reaction Mechanism and Kinetics: The mechanism involves proton transfer from the carboxylic acid group to the hydroxide ion, forming water and the trifluoroacetate anion, which immediately associates with the potassium cation [9]. The strong acidity of trifluoroacetic acid (pKa ≈ 0.3) ensures rapid and complete neutralization under standard conditions [10]. The highly electronegative fluorine atoms withdraw electron density from the carboxyl group, stabilizing the resulting conjugate base and driving the equilibrium toward product formation [10].

Optimal Reaction Conditions: The reaction proceeds efficiently at temperatures between 20-25°C with no requirement for external heating [7] [9]. The pH should be carefully monitored to ensure complete neutralization, with the endpoint typically occurring at pH 7-8 [7]. Excess potassium hydroxide should be avoided to prevent formation of basic impurities in the final product [7].

From Trifluoroacetic Acid and Potassium Carbonate

Potassium carbonate serves as an alternative base for the synthesis of potassium trifluoroacetate, offering advantages in certain synthetic applications where hydroxide-based conditions may be incompatible with other reaction components [1] [8]. The reaction proceeds through the following pathway:

$$ \text{CF}3\text{COOH} + \text{K}2\text{CO}3 \rightarrow \text{CF}3\text{COOK} + \text{KHCO}_3 $$

This reaction typically requires mild heating to achieve complete conversion, as potassium carbonate exhibits lower basicity compared to potassium hydroxide [11]. The reaction can be carried out in aqueous solution or in suitable organic solvents such as methanol or acetonitrile [12] [11]. The formation of potassium bicarbonate as a byproduct necessitates additional purification steps to obtain pure potassium trifluoroacetate [1] [8].

Mechanistic Considerations: The carbonate ion acts as a proton acceptor, forming bicarbonate and releasing the trifluoroacetate anion [11]. The reaction proceeds through an initial protonation of the carbonate ion, followed by rapid equilibration to form the bicarbonate species [11]. The presence of two equivalents of potassium in the carbonate starting material allows for efficient utilization of the base, though complete conversion may require stoichiometric excess [1].

Reaction Optimization: Optimal conditions typically involve heating the reaction mixture to 60-80°C for 2-4 hours with continuous stirring [12]. The use of organic co-solvents can enhance solubility and reaction rates, particularly when working with concentrated solutions [12]. Monitoring of carbon dioxide evolution provides a useful indication of reaction progress [11].

From Trifluoroacetic Acid and Potassium Bicarbonate

The reaction of trifluoroacetic acid with potassium bicarbonate offers a mild synthetic route that proceeds with evolution of carbon dioxide, providing a convenient indicator of reaction completion [1] [8]:

$$ \text{CF}3\text{COOH} + \text{KHCO}3 \rightarrow \text{CF}3\text{COOK} + \text{CO}2 + \text{H}_2\text{O} $$

This method is particularly advantageous when precise stoichiometric control is required, as the evolution of carbon dioxide provides visual confirmation of the neutralization process [1] [8]. The reaction proceeds readily at room temperature in aqueous solution, making it suitable for temperature-sensitive applications [1].

Reaction Characteristics: The bicarbonate method generates carbon dioxide gas as a byproduct, which can be collected and measured to confirm quantitative conversion [1]. The reaction is typically complete within 30-60 minutes at room temperature, with vigorous gas evolution indicating active neutralization [8]. The absence of strongly basic conditions makes this method compatible with acid-sensitive substrates or reaction vessels [1].

Procedural Considerations: The reaction should be carried out in a well-ventilated hood or with appropriate gas collection apparatus to manage carbon dioxide evolution [1]. Gradual addition of the acid to the bicarbonate solution helps control the rate of gas evolution and prevents excessive foaming [8]. The final solution can be concentrated by evaporation to yield crystalline potassium trifluoroacetate [1].

Oxidation of 2,2,2-Trifluoroethanol

The oxidative conversion of 2,2,2-trifluoroethanol to potassium trifluoroacetate represents an important alternative synthetic route, particularly valuable when the alcohol starting material is more readily available than trifluoroacetic acid [13] [14] [15]. This approach involves the selective oxidation of the primary alcohol functionality to the corresponding carboxylic acid, followed by neutralization with potassium base [13] [16].

Reaction Mechanisms and Conditions

The oxidation of 2,2,2-trifluoroethanol proceeds through well-established alcohol oxidation pathways, typically involving initial conversion to trifluoroacetaldehyde followed by further oxidation to trifluoroacetic acid [14] [15] [16]. The overall transformation can be represented as:

$$ \text{CF}3\text{CH}2\text{OH} \rightarrow \text{CF}3\text{CHO} \rightarrow \text{CF}3\text{COOH} \rightarrow \text{CF}_3\text{COOK} $$

Catalytic Oxidation Pathways: Various catalytic systems have been developed for this transformation, including vanadium-based catalysts, chromium compounds, and molybdenum complexes [16] [17]. Vanadium pentoxide has proven particularly effective, enabling oxidation at temperatures of 200-300°C in the vapor phase [16]. The reaction typically employs molecular oxygen or air as the terminal oxidant, making it environmentally favorable compared to stoichiometric oxidizing agents [16].

Mechanistic Details: The oxidation mechanism involves initial coordination of the alcohol to the metal center, followed by β-hydride elimination to form the aldehyde intermediate [16] [17]. The aldehyde subsequently undergoes further oxidation through similar pathways, ultimately yielding the carboxylic acid product [16]. The presence of the trifluoromethyl group significantly influences the reactivity, generally facilitating oxidation compared to non-fluorinated alcohols [14] [15].

Temperature and Pressure Requirements: Optimal reaction conditions vary depending on the chosen catalyst system, but generally require elevated temperatures (150-300°C) and moderate pressures [16] [17]. The vapor-phase oxidation over vanadium catalysts operates effectively at 250-275°C with atmospheric pressure [16]. Lower temperature conditions (150-200°C) can be achieved using more active catalyst systems or in the presence of suitable co-catalysts [17].

Catalytic Systems (TEMPO-Mediated Oxidation)

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation system represents one of the most effective and widely studied methods for converting 2,2,2-trifluoroethanol to trifluoroacetic acid derivatives [13] [18] [19] [20]. This approach combines the selectivity of nitroxyl radical catalysts with the convenience of readily available oxidizing agents [13] [18].

TEMPO Catalyst System Design: The TEMPO-mediated oxidation employs sodium hypochlorite as the primary oxidant, with TEMPO serving as a recyclable catalyst [13] [21]. The reaction requires careful pH control (pH 8-9) to maintain optimal TEMPO activity while preventing decomposition of the hypochlorite oxidant [13] [21]. Potassium bromide serves as a co-catalyst, facilitating the generation of the active TEMPO oxoammonium species [13] [21].

Detailed Reaction Protocol: A representative procedure involves dissolving 10 g of 2,2,2-trifluoroethanol in a mixture of water (20 mL) and acetonitrile (73 mL), followed by addition of TEMPO (0.46 g) and potassium bromide (1.33 g) [13]. Sodium hypochlorite solution (15% wt, 175 mL) buffered to pH 8-9 is added in portions over two days while maintaining the temperature at 20°C [13]. The reaction yields potassium trifluoroacetate in 86% yield after appropriate workup procedures [13].

Mechanistic Understanding: The TEMPO radical undergoes oxidation by hypochlorite to form the corresponding oxoammonium ion, which serves as the active oxidizing species [18] [21] [20]. The oxoammonium ion abstracts hydrogen from the alcohol substrate, forming the corresponding aldehyde and regenerating the TEMPO radical [18] [20]. Subsequent oxidation of the aldehyde intermediate proceeds through similar pathways to yield the final carboxylic acid product [18] [19].

Optimization Strategies: The efficiency of TEMPO-mediated oxidation can be enhanced through careful control of reaction parameters including pH, temperature, and reagent stoichiometry [21] [22] [20]. The use of flow chemistry techniques has demonstrated improved reproducibility and scalability compared to batch processes [21]. Alternative co-oxidants such as bis(acetoxy)iodobenzene (BAIB) have also proven effective in certain applications [20].

Substrate Scope and Limitations: While TEMPO-mediated oxidation shows excellent selectivity for primary alcohols, the presence of the trifluoromethyl group can influence reaction rates and selectivity [19] [20]. Fluorinated alcohols generally exhibit enhanced reactivity compared to their non-fluorinated analogs, attributed to the electron-withdrawing effects of the fluorine substituents [19] [20]. However, the strong electron-withdrawing nature of the trifluoromethyl group can also lead to increased acidity of the resulting carboxylic acid, requiring careful pH management during the reaction [19].

Alternative Synthetic Routes

Beyond the conventional base neutralization and alcohol oxidation methods, several alternative synthetic approaches have been developed for the preparation of potassium trifluoroacetate. These methods often address specific synthetic challenges or provide access to the target compound from alternative starting materials [23] [24].

Electrochemical Synthesis: Recent advances in electrochemical methodology have enabled the direct synthesis of trifluoroacetate salts through electrochemical oxidation of suitable precursors [25] [26]. These methods offer advantages in terms of atom economy and environmental compatibility, as they avoid the use of stoichiometric chemical oxidants [25]. However, the electrochemical approaches typically require specialized equipment and may have limited scalability for industrial applications [26].

Photochemical Routes: Photochemical activation of trifluoroacetic acid derivatives has been explored as an alternative synthesis method, particularly in the context of trifluoromethylation reactions [23]. These approaches often employ photoredox catalysis to generate reactive intermediates that can be intercepted by potassium bases to form the desired trifluoroacetate salt [23]. While promising from a mechanistic perspective, photochemical methods currently have limited practical application for large-scale synthesis [23].

Metal-Catalyzed Transformations: Various transition metal-catalyzed processes have been developed for the synthesis of trifluoroacetate derivatives [27] [17]. These methods often involve the catalytic activation of carbon-fluorine bonds or the selective functionalization of fluorinated organic substrates [27] [17]. While these approaches can provide access to potassium trifluoroacetate from diverse starting materials, they generally require expensive catalysts and may not be economically viable for routine synthesis [27].

Purification Techniques

The purification of potassium trifluoroacetate requires careful consideration of its physical and chemical properties, particularly its hygroscopic nature and high water solubility [3] [4]. Several purification methods have been developed to obtain high-purity material suitable for research and industrial applications [28] [29] [30] [4].

Recrystallization Methods: The most commonly employed purification technique involves recrystallization from trifluoroacetic acid [4] [31]. The salt exhibits significant solubility in trifluoroacetic acid (approximately 50.1% at 30°C), allowing for effective purification through dissolution and controlled crystallization [4] [31]. The procedure typically involves dissolving the crude salt in trifluoroacetic acid containing approximately 2% trifluoroacetic anhydride, filtering to remove insoluble impurities, and carefully evaporating to dryness while avoiding overheating [4]. The resulting crystals can be dried under vacuum at 100°C to remove residual solvent [4].

Chromatographic Purification: Ion chromatography techniques have been developed for the analysis and purification of trifluoroacetate salts [28] [29] [30]. High-capacity anion-exchange columns can effectively separate trifluoroacetate from other ionic impurities including chloride, phosphate, and sulfate [29] [30]. The method employs potassium hydroxide eluent with step-gradient elution profiles to achieve optimal separation [28] [30]. Detection limits as low as 90 ng/mL have been achieved using suppressed conductivity detection [29] [30].

Solvent-Based Purification: Alternative purification approaches employ selective precipitation or extraction techniques [32] [4]. The hygroscopic nature of potassium trifluoroacetate can be exploited by using anhydrous organic solvents to selectively remove water and water-soluble impurities [4]. However, care must be taken to avoid hydrolysis or decomposition during the purification process [4].

Quality Control and Analytical Methods: Purified potassium trifluoroacetate is typically characterized using multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis [13] [2] [3]. The ¹⁹F NMR spectrum shows a characteristic singlet at approximately -76.8 ppm, providing a convenient method for confirming product identity and purity [13]. Ion chromatography serves as the primary method for quantitative analysis and detection of ionic impurities [29] [30].

Industrial Scale Production Considerations

The commercial production of potassium trifluoroacetate involves several key considerations including raw material availability, process economics, environmental compliance, and market demand [33] [34] [35]. Current market analysis indicates a global market size of approximately USD 20.1-21.8 million in 2024, with projected growth to USD 27.6-31.48 million by 2031, representing a compound annual growth rate of 4.7-5.2% [33] [34] [35].

Process Scale-Up Considerations: The neutralization-based synthesis methods are readily amenable to scale-up using standard chemical processing equipment [32] [36]. Batch processes are commonly employed for smaller production volumes, while continuous processing offers advantages for larger-scale operations [32] [36]. The exothermic nature of the neutralization reaction requires appropriate heat removal systems to maintain temperature control [7].

Environmental and Regulatory Compliance: The production of potassium trifluoroacetate must comply with regulations governing fluorinated organic compounds [3] [4]. Proper containment and treatment of fluorinated waste streams is essential to prevent environmental release [3]. Worker exposure limits must be maintained through appropriate engineering controls and personal protective equipment [3] [4].

Quality Management Systems: Industrial production requires implementation of robust quality management systems to ensure consistent product quality [3] [4]. This includes incoming raw material testing, in-process monitoring, and final product certification [3]. The hygroscopic nature of the product necessitates careful packaging and storage under controlled atmospheric conditions [3] [4].

Market Applications and Demand Drivers: The primary applications for potassium trifluoroacetate include pharmaceutical intermediates, pesticide intermediates, and biochemical reagents [6] [34] [3]. Growing demand in the pharmaceutical sector, particularly for fluorinated drug compounds, represents a key driver for market growth [6] [34]. The increasing use of trifluoromethylation reactions in medicinal chemistry continues to expand potential applications [2] [6] [3].

Supply Chain Considerations: The specialized nature of potassium trifluoroacetate requires established supply chains capable of handling fluorinated chemicals safely and efficiently [33] [35]. Key suppliers include Sinochem Lantian, Nantong Baokai Pharmaceutical, Jinan Rufo Chemical, Gelest, Jinan Wanxingda Chemical, Hangzhou LZ Chemical, and Hangzhou Lingrui Chemical [34]. Regional production capabilities vary, with significant capacity concentrated in Asia-Pacific markets [33] [35].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (78.43%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (78.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H412 (11.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard